molecular formula C14H13Cl2NO2 B11288971 methyl 4-(2,5-dichlorobenzyl)-2-methyl-1H-pyrrole-3-carboxylate

methyl 4-(2,5-dichlorobenzyl)-2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B11288971
M. Wt: 298.2 g/mol
InChI Key: IXVAKBNYHZNEIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2,5-dichlorobenzyl)-2-methyl-1H-pyrrole-3-carboxylate is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with a methyl group, a carboxylate ester, and a 2,5-dichlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2,5-dichlorobenzyl)-2-methyl-1H-pyrrole-3-carboxylate typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Introduction of the 2,5-Dichlorobenzyl Group: The 2,5-dichlorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where 2,5-dichlorobenzyl chloride reacts with the pyrrole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Esterification: The carboxylate ester group can be introduced through an esterification reaction, where the carboxylic acid derivative of the pyrrole reacts with methanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring and the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can occur at the ester group, converting it to an alcohol. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position. Common reagents include nucleophiles such as amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

Methyl 4-(2,5-dichlorobenzyl)-2-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.

    Industry: Used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4-(2,5-dichlorobenzyl)-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer properties.

Comparison with Similar Compounds

Methyl 4-(2,5-dichlorobenzyl)-2-methyl-1H-pyrrole-3-carboxylate can be compared with other pyrrole derivatives, such as:

    Methyl 4-(2-chlorobenzyl)-2-methyl-1H-pyrrole-3-carboxylate: Similar structure but with a single chlorine atom, which may result in different chemical and biological properties.

    Methyl 4-(2,5-dimethylbenzyl)-2-methyl-1H-pyrrole-3-carboxylate:

    Methyl 4-(2,5-difluorobenzyl)-2-methyl-1H-pyrrole-3-carboxylate: Substitution with fluorine atoms, which can significantly alter the compound’s properties due to the high electronegativity of fluorine.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C14H13Cl2NO2

Molecular Weight

298.2 g/mol

IUPAC Name

methyl 4-[(2,5-dichlorophenyl)methyl]-2-methyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C14H13Cl2NO2/c1-8-13(14(18)19-2)10(7-17-8)5-9-6-11(15)3-4-12(9)16/h3-4,6-7,17H,5H2,1-2H3

InChI Key

IXVAKBNYHZNEIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CN1)CC2=C(C=CC(=C2)Cl)Cl)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.